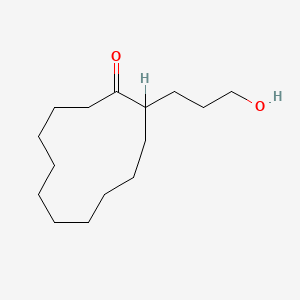

2-(3-Hydroxypropyl)cyclododecanone

Description

BenchChem offers high-quality 2-(3-Hydroxypropyl)cyclododecanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Hydroxypropyl)cyclododecanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

32539-82-5 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

2-(3-hydroxypropyl)cyclododecan-1-one |

InChI |

InChI=1S/C15H28O2/c16-13-9-11-14-10-7-5-3-1-2-4-6-8-12-15(14)17/h14,16H,1-13H2 |

InChI Key |

WPUUQDHXECKYPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(=O)C(CCCC1)CCCO |

Origin of Product |

United States |

Foundational & Exploratory

2-(3-Hydroxypropyl)cyclododecanone CAS number 32539-82-5

The Pivotal Role of 2-(3-Hydroxypropyl)cyclododecanone (CAS 32539-82-5) in Macrocyclic Musk Synthesis: A Technical Guide

Executive Summary

Synthesizing 15-membered macrocyclic rings from acyclic precursors is notoriously difficult due to severe entropic penalties and transannular strain. To bypass this thermodynamic barrier, the chemical and fragrance industries developed an elegant ring-expansion strategy. At the heart of this pathway is 2-(3-Hydroxypropyl)cyclododecanone (CAS 32539-82-5) , a master-key intermediate that bridges inexpensive 12-membered rings (derived from butadiene trimerization) to highly prized 15-membered macrolides[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical profile, the mechanistic causality of its synthesis, and the self-validating protocols required to utilize this compound effectively in the production of blockbuster musks like Cyclopentadecanolide (Exaltolide) and advanced pharmaceutical polymers[2],[1].

Physicochemical Profiling & Key Intermediates

Understanding the physical properties of 2-(3-Hydroxypropyl)cyclododecanone is critical for optimizing downstream vacuum distillations and biphasic organic reactions.

Table 1: Physicochemical Properties of 2-(3-Hydroxypropyl)cyclododecanone [3],[4]

| Property | Value |

|---|---|

| CAS Number | 32539-82-5 |

| Molecular Formula | C₁₅H₂₈O₂ |

| Molecular Weight | 240.38 g/mol |

| Boiling Point | 375.2 °C at 760 mmHg |

| Density | 0.921 g/cm³ |

| LogP | 3.86 |

| SMILES | O=C1CCCCCCCCCCC1CCCO |

Table 2: Key Intermediates in the Macrolide Synthesis Pathway [5],[1]

| Compound | CAS Number | Role in Synthesis |

|---|---|---|

| Cyclododecanone | 830-13-7 | Starting material (12-carbon ring). |

| 2-(3-Hydroxypropyl)cyclododecanone | 32539-82-5 | 3-carbon tethered intermediate. |

| Bicyclic Enol Ether | 32539-83-6 | Dehydrated annulation product. |

| Cyclopentadecanolide | 106-02-5 | Final 15-membered macrolide (Exaltolide). |

Mechanistic Causality: The 3-Carbon Expansion Strategy

The direct cyclization of a 15-carbon chain into a macrolide suffers from low yields without extreme high-dilution techniques. The modern industrial alternative relies on radical alpha-alkylation followed by a Grob-type fragmentation [6],[1].

By reacting cyclododecanone with allyl alcohol, a 3-carbon tether is covalently attached to the alpha position, yielding 2-(3-Hydroxypropyl)cyclododecanone. This specific intermediate is thermodynamically primed to undergo an intramolecular hemiketalization. Upon acid-catalyzed dehydration, it forms a bicyclic enol ether (CAS 32539-83-6)[5]. The shared carbon-carbon double bond of this bicyclic system is then oxidatively cleaved, seamlessly expanding the 12-membered ring into a 15-membered lactone without suffering the entropic penalty of acyclic ring closure[1].

Pathway Visualization

Industrial synthesis of macrocyclic musks via the 2-(3-Hydroxypropyl)cyclododecanone intermediate.

Experimental Workflow: Synthesis and Ring Expansion

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to confirm reaction progress.

Protocol 1: Radical-Initiated Alpha-Alkylation (Synthesis of CAS 32539-82-5)

Traditional ionic enolate alkylation with allyl halides often leads to unwanted polyalkylation. We utilize a radical-mediated approach to ensure mono-alkylation[6],[7].

-

Setup: Charge a reactor with 15.0 mol of cyclododecanone. Heat the neat liquid to 140–150 °C under an inert nitrogen atmosphere.

-

Initiation & Addition: Over a period of 6 hours, continuously dose a mixture of 3.0 mol of allyl alcohol and di-tert-butyl peroxide (DTBP)[7].

-

Causality: DTBP has an optimal half-life at 140 °C, ensuring a steady, low concentration of tert-butoxy radicals. These radicals selectively abstract the alpha-hydrogen of the ketone. The resulting alpha-keto radical attacks the terminal olefin of allyl alcohol, yielding the primary alcohol directly without needing a separate hydroboration step.

-

-

Purification: Distill off the excess unreacted cyclododecanone under vacuum for recycling.

-

Self-Validation Checkpoint: Analyze the crude residue via ¹H NMR. The complete disappearance of the allyl alcohol olefinic multiplets (δ 5.1–6.0 ppm) and the emergence of a triplet at ~δ 3.6 ppm (CH₂-OH) confirms the successful formation of 2-(3-Hydroxypropyl)cyclododecanone.

Protocol 2: Acid-Catalyzed Bicyclic Annulation (Synthesis of CAS 32539-83-6)

-

Setup: To the crude 2-(3-Hydroxypropyl)cyclododecanone, add a catalytic amount of phosphoric acid (H₃PO₄)[7].

-

Dehydration: Heat the mixture to 120 °C under a water-jet vacuum (or utilize a Dean-Stark apparatus with a high-boiling solvent like toluene).

-

Causality: The pendant primary hydroxyl group reversibly attacks the ketone to form a hemiketal. The acid catalyst protonates the resulting hydroxyl group, and the applied vacuum continuously removes the eliminated water. According to Le Chatelier's principle, this drives the equilibrium entirely toward the formation of the tetrasubstituted bicyclic enol ether (13-oxabicyclo[10.4.0]hexadec-1(12)-ene)[7].

-

-

Self-Validation Checkpoint: Monitor the reaction via FT-IR spectroscopy. The reaction is complete when the broad -OH stretch (~3300 cm⁻¹) is entirely absent, replaced by a sharp C=C enol ether stretch at ~1680 cm⁻¹.

Protocol 3: Oxidative Cleavage and Macrolactonization

-

Oxidation: Treat the bicyclic enol ether with hydrogen peroxide (H₂O₂) to generate a hydroperoxide intermediate[6],[1].

-

Fragmentation: Introduce cupric acetate and iron sulfate.

-

Causality: The transition metals catalyze a homolytic cleavage of the peroxide, triggering a Grob-type fragmentation of the bridging C-C bond. This yields an isomeric mixture of 11/12-pentadecen-15-olides (commercially known as Habanolide)[1].

-

-

Hydrogenation: Subject the unsaturated macrolide to catalytic hydrogenation using Raney Nickel to produce the final saturated 15-pentadecanolide (Cyclopentadecanolide)[6].

Downstream Applications: Fragrances and Drug Delivery

Perfumery and Fragrance Formulation: Cyclopentadecanolide (Exaltolide / Macrolide Supra) is a cornerstone of modern perfumery. It acts as a highly persistent fixative, imparting a delicate, powdery, and soft floral-woody musk odor that mimics extremely expensive natural animal musks[2],[8],[6].

Advanced Pharmaceutical Formulations: Beyond olfaction, the 15-membered macrolide derived from 2-(3-Hydroxypropyl)cyclododecanone is utilized in cutting-edge drug delivery systems. Pentadecanolide acts as a monomer for the synthesis of PGA-co-pentadecalactone polymers. These biodegradable polymers are engineered for the development of directly compressed, prolonged-release tablets for slightly soluble active pharmaceutical ingredients (APIs), such as ketoprofen[2].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cas 106-02-5,Cyclopentadecanolide | lookchem [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Macrolide Supra (106-02-5) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 7. US3856815A - Process for the production of oxa-bicyclo alkenes - Google Patents [patents.google.com]

- 8. Cyclopentadecanolide - Wikipedia [en.wikipedia.org]

Synthesis of 2-(3-Hydroxypropyl)cyclododecanone: Mechanistic Pathways and Industrial Applications

Executive Summary

As a critical intermediate in the synthesis of macrocyclic lactones (e.g., Habanolide, 15-pentadecanolide), 2-(3-hydroxypropyl)cyclododecanone bridges the gap between abundant petroleum-derived feedstocks and high-value fragrance molecules. This technical guide provides an in-depth analysis of the two primary synthetic routes: the industrial radical addition pathway and the laboratory-scale enamine-mediated Michael addition.

Introduction

The functionalization of macrocyclic ketones presents unique stereochemical and regiochemical challenges. The α -alkylation of cyclododecanone (CDD) to yield 2-(3-hydroxypropyl)cyclododecanone is a foundational transformation in modern fragrance chemistry[1]. Because direct alkylation with halo-alcohols often suffers from poor yields due to competing O-alkylation and polyalkylation, alternative strategies utilizing radical chemistry or temporary directing groups (enamines) have been developed to ensure precise carbon-carbon bond formation.

Synthetic Strategy 1: The Radical Addition Pathway (Industrial Standard)

The radical addition of allyl alcohol to cyclododecanone is the preferred industrial route due to its high atom economy and avoidance of complex protecting groups[2].

Mechanistic Causality

The reaction relies on the homolytic cleavage of di-tert-butyl peroxide (DTBP). DTBP is specifically selected because its decomposition temperature (~130–140 °C) aligns perfectly with the thermal energy required to keep cyclododecanone in a molten, low-viscosity state without degrading the allyl alcohol. The resulting tert-butoxy radicals abstract an α -hydrogen from cyclododecanone. The bulky nature of the macrocycle directs the subsequent carbon-carbon bond formation exclusively to the less sterically hindered terminal carbon of allyl alcohol.

Figure 1: Radical chain mechanism for the alkylation of cyclododecanone.

Protocol 1: Radical Alkylation Workflow

Self-Validating System: This protocol intentionally uses a large excess of the ketone to statistically suppress the polymerization of allyl alcohol and multiple alkylation events.

-

Preparation: Charge a glass-lined reactor with Cyclododecanone (5.0 eq). Heat to 140 °C under a strict nitrogen purge. Causality: Oxygen acts as a potent radical scavenger; rigorous exclusion is mandatory to maintain chain propagation.

-

Initiation & Addition: Prepare a homogeneous mixture of Allyl Alcohol (1.0 eq) and DTBP (0.05 eq). Add this mixture dropwise to the molten cyclododecanone over 5 hours. Validation: Slow addition ensures the steady-state concentration of allyl alcohol remains near zero, favoring cross-coupling over homopolymerization.

-

Completion: Maintain heating at 140 °C for 1 hour post-addition to ensure complete peroxide decomposition.

-

Isolation: Subject the crude mixture to fractional vacuum distillation. Recover unreacted cyclododecanone (b.p. ~120 °C at 10 mmHg) for recycling. The target 2-(3-hydroxypropyl)cyclododecanone is collected at ~160 °C (1 mmHg)[3].

Synthetic Strategy 2: The Enamine-Acrolein Pathway (Laboratory Precision)

For laboratory settings where handling peroxides at high temperatures is undesirable, the Stork enamine synthesis followed by a Michael addition provides exquisite chemoselectivity[1].

Mechanistic Causality

Direct base-catalyzed alkylation with acrolein leads to uncontrolled polymerization and aldol condensations. By converting cyclododecanone to an enamine using morpholine, the nucleophilicity of the α -carbon is moderated. The steric bulk of the morpholine moiety ensures strictly mono-alkylation. Following hydrolysis, the resulting keto-aldehyde is subjected to chemoselective reduction. Sodium borohydride (NaBH₄) at low temperatures selectively reduces the highly electrophilic aldehyde over the sterically hindered macrocyclic ketone.

Figure 2: Step-by-step enamine-mediated Michael addition and reduction.

Protocol 2: Enamine-Mediated Synthesis

-

Enamine Formation: Combine Cyclododecanone (1.0 eq), Morpholine (1.2 eq), and p-Toluenesulfonic acid (0.01 eq) in toluene. Reflux with a Dean-Stark trap. Validation: The reaction is complete when the stoichiometric volume of water is collected, and FTIR shows the disappearance of the C=O stretch (~1710 cm⁻¹) and appearance of the C=C stretch (~1640 cm⁻¹).

-

Michael Addition: Cool the solution to 0 °C. Add Acrolein (1.1 eq) dropwise. Stir at 25 °C for 12 hours. The bulky morpholine group provides steric hindrance, directing the attack exclusively to the mono-alkylated product.

-

Hydrolysis: Add 10% aqueous HCl and stir vigorously for 2 hours. Extract the resulting 2-(3-oxopropyl)cyclododecanone with ethyl acetate.

-

Reduction: Dissolve the crude intermediate in absolute ethanol and cool to 0 °C. Add NaBH₄ (0.25 eq) portion-wise. Validation: TLC monitoring (Hexane:EtOAc) will show the rapid disappearance of the aldehyde spot without affecting the ketone.

-

Workup: Quench with saturated aqueous NH₄Cl, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Quantitative Comparative Analysis

The selection of the synthetic route depends heavily on the scale and available infrastructure. The table below summarizes the critical operational metrics for both pathways.

| Operational Parameter | Radical Addition (Industrial) | Enamine-Acrolein (Laboratory) |

| Atom Economy | High (Direct addition) | Moderate (Requires morpholine auxiliary) |

| Reagent Safety | Hazardous (Peroxides, high temp) | Toxic (Acrolein is a severe lachrymator) |

| Chemoselectivity | Moderate (Isomers/polyalkylation possible) | Excellent (Strictly mono-alkylated) |

| Yield (Target) | 60-70% (based on consumed CDD) | 80-85% (over 3 steps) |

| Scalability | Excellent (Continuous/Batch viable) | Poor (Acrolein handling at scale is difficult) |

| Reaction Temperature | 130–140 °C | Reflux (Step 1), 0–25 °C (Steps 2-4) |

| Equivalents of CDD | 5.0 – 10.0 (Excess) | 1.0 (Stoichiometric) |

Downstream Applications: Macrolactonization

Once synthesized, 2-(3-hydroxypropyl)cyclododecanone undergoes an acid-catalyzed dehydration to form a bicyclic enol ether (13-oxabicyclo[10.4.0]hexadec-1(12)-ene). This intermediate is subsequently oxidized via a Baeyer-Villiger-type fragmentation (often using hydrogen peroxide and a metal catalyst like copper acetate) to yield Habanolide or 15-pentadecanolide[2]. The purity of the 2-(3-hydroxypropyl)cyclododecanone intermediate is paramount, as trace unreacted cyclododecanone or polyalkylated byproducts can severely disrupt the olfactory profile of the final musk compound.

References

-

[2] Radical reactions in the synthesis of fragrance molecules. BSRC24 / Swiss Chemical Society. URL: [Link]

-

[3] CN118619914A - A preparation method of harbanolide and its intermediates. Google Patents. URL:

Sources

Methodological & Application

Application of 2-(3-Hydroxypropyl)cyclododecanone in organic synthesis

Application Notes: 2-(3-Hydroxypropyl)cyclododecanone in the Synthesis of Macrocyclic Musks

Introduction & Chemical Significance

In the field of synthetic fragrance chemistry, macrocyclic lactones (macrolides) are highly prized for their delicate, fixative musk notes. Because natural musk is rare and ecologically restricted, industrial synthesis of identical or analogous compounds is a critical focus for drug and fragrance development professionals[1].

2-(3-Hydroxypropyl)cyclododecanone (CAS: 32539-82-5) serves as a vital synthetic intermediate in the production of 15-pentadecanolide (commercially known as Exaltolide or cyclopentadecanolide)[1][2]. The strategic value of this molecule lies in its topology: the 12-membered cyclododecanone ring provides the bulk of the macrocycle, while the 3-carbon hydroxypropyl side chain provides the exact stoichiometric extension required to execute a 3-carbon ring expansion, achieving the highly desired 15-membered macrolide structure[2].

Mechanistic Overview & Causal Logic

The transformation of 2-(3-hydroxypropyl)cyclododecanone into 15-pentadecanolide is a masterclass in ring expansion via radical fragmentation. The workflow relies on three causal steps:

-

Bicyclization (Dehydration): The pendant hydroxyl group undergoes an intramolecular condensation with the ketone. Removing water shifts the thermodynamic equilibrium toward the formation of an enol ether, yielding the bicyclic intermediate 13-oxabicyclo[10.4.0]hexadec-1(12)-ene[2].

-

Electrophilic Peroxidation: The electron-rich double bond of the enol ether is protonated to form a stabilized oxocarbenium ion. Subsequent nucleophilic attack by hydrogen peroxide yields a bridging hydroperoxide[1].

-

Radical β -Scission (Thermal Cleavage): Heating the hydroperoxide induces homolytic cleavage of the weak O–OH bond, generating an alkoxy radical. This radical triggers a β -scission of the internal C–C bridge. The 12-membered ring breaks open, incorporating the 3-carbon bridge to form a 15-membered macrolactone radical, which abstracts a hydrogen atom to yield 15-pentadecanolide[1][2].

Workflow Visualization

Synthetic pathway from cyclododecanone to 15-pentadecanolide via ring expansion.

Experimental Protocols

Protocol A: Synthesis of 13-Oxabicyclo[10.4.0]hexadec-1(12)-ene

-

Causality: Acid-catalyzed dehydration forms the bicyclic enol ether. Toluene is chosen as the solvent because its boiling point (110 °C) allows for the azeotropic removal of water, driving the endothermic reaction to completion via Le Chatelier's principle.

-

Self-Validating System: The reaction is monitored via a Dean-Stark trap. The physical collection of the theoretical volume of water serves as an absolute, visual validation of reaction completion.

-

Steps:

-

Charge a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser with 2-(3-hydroxypropyl)cyclododecanone (1.0 eq) and anhydrous toluene (0.5 M).

-

Add catalytic p-toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Heat the mixture to reflux (110 °C). Maintain reflux until water ceases to collect in the trap (typically 4–6 hours).

-

Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing reverse hydrolysis.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude enol ether.

-

Protocol B: Synthesis of 12-Hydroperoxy-13-oxabicyclo[10.4.0]hexadecane

-

Causality: Sulfuric acid is used to protonate the enol ether, making it susceptible to nucleophilic attack by H₂O₂. Strict temperature control (0–5 °C) is mandatory to prevent the premature, explosive thermal decomposition of the newly formed hydroperoxide.

-

Self-Validating System: Thin-Layer Chromatography (TLC) using a non-polar eluent validates the shift from the highly non-polar enol ether to the more polar, UV-inactive hydroperoxide intermediate.

-

Steps:

-

Dissolve the crude enol ether from Protocol A in tetrahydrofuran (THF) and cool the vessel to 0 °C using an ice-water bath.

-

Add a catalytic amount of concentrated H₂SO₄ (0.1 eq).

-

Slowly add 30% aqueous H₂O₂ (1.2 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 5 °C.

-

Stir for 2 hours at 0 °C. Validate completion via TLC (disappearance of the enol ether spot).

-

Quench carefully with cold distilled water. Extract with diethyl ether and wash with brine.

-

Critical Safety Note: Do not concentrate the peroxide intermediate to absolute dryness. Keep it in a concentrated solution for the next step.

-

Protocol C: Thermal Cleavage to 15-Pentadecanolide

-

Causality: Xylene is selected as the solvent because its reflux temperature (~140 °C) provides the exact thermal activation energy required to homolytically cleave the O–OH bond, initiating the radical ring-expansion cascade[1].

-

Self-Validating System: Gas Chromatography-Mass Spectrometry (GC-MS) validates the success of the ring expansion. The appearance of a dominant peak with m/z 240 confirms the formation of the macrolide.

-

Steps:

-

Dilute the hydroperoxide solution in anhydrous xylene to a concentration of 0.1 M (high dilution favors intramolecular fragmentation over intermolecular oligomerization).

-

Heat the solution to reflux (~140 °C) under a strict nitrogen atmosphere for 3–4 hours.

-

Monitor the reaction via GC-MS until the hydroperoxide is fully consumed.

-

Cool to room temperature, wash with dilute aqueous NaOH to remove acidic byproducts, and purify the final 15-pentadecanolide via fractional vacuum distillation (bp ~169 °C at 1.3 kPa).

-

Quantitative Data Summary

Table 1: Reaction Conditions and Product Distribution for Macrolide Synthesis

| Step | Intermediate/Product | Reagents & Catalyst | Temp (°C) | Expected Yield (%) | Primary Byproducts |

| 1 | 2-(3-Hydroxypropyl)cyclododecanone | Allyl alcohol, DTBP | 140–150 | 75–80 | Unreacted cyclododecanone |

| 2 | 13-Oxabicyclo[10.4.0]hexadec-1(12)-ene | p-TsOH, Toluene | 110 | >90 | Oligomeric ethers |

| 3 | 12-Hydroperoxy-13-oxa...hexadecane | 30% H₂O₂, H₂SO₄ | 0–5 | ~85 | Dialkyl peroxides |

| 4 | 15-Pentadecanolide | Xylene | 140 | 50–60 | 15-Pentadecenolides |

References

- US6008185A - Macrocyclic lactones as musk fragrance enhancers - Google Patents Source: Google Patents URL

-

Common Fragrance and Flavor Materials: Preparation, Properties and Uses Source: EPDF / VDOC URL:[Link]

Sources

Application Note: 2-(3-Hydroxypropyl)cyclododecanone as a Key Intermediate in Macrocyclic Musk Synthesis

Executive Summary

In the fields of synthetic fragrance chemistry and advanced materials, the efficient construction of macrocyclic rings remains a significant synthetic challenge. 2-(3-Hydroxypropyl)cyclododecanone (CAS: 32539-82-5) serves as a highly specialized, critical chemical intermediate in the industrial synthesis of 15-membered macrocyclic musks, most notably Cyclopentadecanolide (Exaltolide) and 11/12-Pentadecen-15-olide (Habanolide)[1],[2].

By acting as the linchpin in a three-carbon ring expansion sequence (often referred to as a Story-type fragmentation), this intermediate allows chemists to bypass the thermodynamically unfavorable direct cyclization of long-chain precursors[3]. This application note details the physicochemical profile, mechanistic causality, and self-validating experimental protocols for utilizing 2-(3-hydroxypropyl)cyclododecanone in macrocyclic synthesis.

Physicochemical Profiling

Understanding the physical properties of 2-(3-hydroxypropyl)cyclododecanone is essential for optimizing downstream distillation and cyclization parameters. The quantitative data is summarized below[4]:

| Property | Value |

| CAS Number | 32539-82-5 |

| Molecular Formula | C₁₅H₂₈O₂ |

| Molecular Weight | 240.38 g/mol |

| Density | 0.921 g/cm³ |

| Boiling Point | 375.2 °C (at 760 mmHg) |

| Flash Point | 160.2 °C |

| LogP | 3.86 |

| Topological Polar Surface Area (TPSA) | 37.30 Ų |

Mechanistic Pathway & Causality (E-E-A-T)

The transformation of cyclododecanone into a 15-membered macrolide relies on a meticulously orchestrated sequence of radical addition, dehydration, and redox-driven fragmentation[1].

-

Radical Addition: The synthesis begins with the radical-mediated alkylation of using allyl alcohol[5]. Di-tert-butyl peroxide (DTBP) is selected as the initiator because its thermal homolysis at 140–150 °C perfectly matches the activation energy required to abstract an α -hydrogen from the ketone. This forms a secondary carbon-centered radical that attacks the terminal alkene of allyl alcohol, yielding 2-(3-hydroxypropyl)cyclododecanone[5].

-

Hemiacetal Dehydration: The intermediate possesses both a ketone and a primary alcohol. Under acidic conditions, it undergoes an intramolecular cyclization to form a hemiacetal. Driven by the continuous removal of water under vacuum, this hemiacetal dehydrates to form a highly stable bicyclic enol ether: 13-oxabicyclo[10.4.0]hexadec-1(12)-ene [5].

-

Redox Fragmentation: The electron-rich double bond of the enol ether is oxidized by hydrogen peroxide to form an α -hydroperoxy ether. The introduction of transition metals (Cu²⁺/Fe²⁺) facilitates a single-electron transfer (SET). This homolytically cleaves the O–O bond, and the resulting alkoxy radical undergoes a rapid β -scission. This specific C–C bond cleavage expands the 12-membered ring by 3 carbons, yielding the 15-membered macrolide[1],[2].

Pathway Visualization

Figure 1: Three-carbon ring expansion workflow from cyclododecanone to cyclopentadecanolide.

Experimental Protocols & Self-Validating Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify reaction causality before proceeding to subsequent steps.

Protocol 1: Synthesis of 2-(3-Hydroxypropyl)cyclododecanone

Objective: Alkylate cyclododecanone via radical addition[5].

-

Preparation: Charge a continuous stirred-tank reactor (CSTR) or a heavy-walled glass reactor with 2734 g (15.0 mol) of cyclododecanone. Heat the neat solid until fully melted and stabilize the internal temperature at 140–150 °C.

-

Initiation: Prepare a feed mixture containing 174 g (3.0 mol) of allyl alcohol and 30 g of di-tert-butyl peroxide (DTBP).

-

Causality Note: A 5:1 molar excess of cyclododecanone is strictly required to statistically suppress di-alkylation and poly-alkylation events.

-

-

Addition: Dose the allyl alcohol/DTBP mixture into the reactor at a constant rate over 6 hours. Maintain stirring for an additional 3 hours at 145 °C to ensure complete homolysis of the peroxide.

-

Self-Validation (IPC): Sample the reaction mixture and analyze via GC-FID. The reaction is validated as complete when the allyl alcohol peak (retention time typically < 3 mins) is entirely consumed.

-

Isolation: Distill off the excess cyclododecanone under reduced pressure (approx. 10 mmHg) for recycling. The crude residue contains the target 2-(3-hydroxypropyl)cyclododecanone.

Protocol 2: Acid-Catalyzed Cyclization to the Bicyclic Enol Ether

Objective: Convert the intermediate into 13-oxabicyclo[10.4.0]hexadec-1(12)-ene[5].

-

Catalysis: To the crude residue from Protocol 1, add 1.0 g of 85% phosphoric acid (H₃PO₄).

-

Dehydration: Equip the reactor with a short-path distillation head and a chilled receiver. Apply a water-jet vacuum (approx. 15–20 mmHg) and heat the mixture to 120 °C.

-

Causality Note: The vacuum dynamically shifts Le Chatelier's equilibrium to the right by continuously removing the liberated water, forcing the hemiacetal to dehydrate into the enol ether.

-

-

Self-Validation (IPC): Monitor the volume of water collected in the receiver. The collection of approximately 54 mL (3.0 mol) of water physically validates the stoichiometric completion of the dehydration.

-

Purification: Increase the vacuum to < 2 mmHg and fractionally distill the product. The bicyclic enol ether is isolated at high purity (Yield: ~72% based on consumed cyclododecanone).

Protocol 3: Oxidative Ring Expansion to Cyclopentadecanolide

Objective: Fragment the enol ether to yield the macrocyclic musk[6],[1].

-

Peroxidation: Dissolve the bicyclic enol ether in an alcohol/water co-solvent system. Slowly add 1.1 equivalents of 30% aqueous H₂O₂ at 0–5 °C. Stir for 2 hours to form the hydroperoxide intermediate.

-

Fragmentation: Introduce a catalytic mixture of cupric acetate (Cu(OAc)₂) and iron(II) sulfate (FeSO₄). Allow the reaction to warm to room temperature. The solution will evolve gas and darken as the β -scission occurs, yielding a mixture of 11/12-pentadecen-15-olides (Habanolide)[1].

-

Self-Validation (IPC - Critical Safety Step): Before workup, test the organic layer with starch-iodide paper. A negative result (no blue-black color) self-validates that all explosive hydroperoxide intermediates have been successfully fragmented.

-

Hydrogenation: Transfer the unsaturated macrolide to a Parr hydrogenator. Add 5 wt% Raney Nickel catalyst and pressurize with H₂ gas (50 psi) at 60 °C until hydrogen uptake ceases. Filter the catalyst and concentrate to yield pure Cyclopentadecanolide (Exaltolide)[7],[8].

References

-

Chemsrc. "2-(3-hydroxypropyl)cyclododecan-1-one | CAS#:32539-82-5". Chemical Data Repository. Available at:[Link]

-

Rowe, D. J. "Chemistry and Technology of Flavors and Fragrances". Blackwell Publishing (Chapter 7: Aroma Chemicals IV: Musks). Available at:[Link]

-

Scentspiracy. "Macrolide Supra (106-02-5) - Synthetic Ingredient for Perfumery". Scentspiracy Ingredient Database. Available at:[Link]

- Haarmann & Reimer GmbH. "Process for the production of oxa-bicyclo alkenes". US Patent 3,856,815A.

- Haarmann & Reimer GmbH. "Process for the preparation of cyclopentadecanolide". US Patent 4,187,222A.

Sources

- 1. vdoc.pub [vdoc.pub]

- 2. Macrolide Supra (106-02-5) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(3-hydroxypropyl)cyclododecan-1-one | CAS#:32539-82-5 | Chemsrc [chemsrc.com]

- 5. US3856815A - Process for the production of oxa-bicyclo alkenes - Google Patents [patents.google.com]

- 6. US4187222A - Process for the preparation of cyclopentadecanolide - Google Patents [patents.google.com]

- 7. Cyclopentadecanolide synthesis - chemicalbook [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

Comprehensive Analytical Characterization of 2-(3-Hydroxypropyl)cyclododecanone: Protocols for Structural Elucidation and Purity Profiling

Target Audience: Researchers, analytical scientists, and drug/fragrance development professionals.

Introduction & Chemical Context

2-(3-Hydroxypropyl)cyclododecanone (CAS: 32539-82-5) is a high-value, semi-volatile macrocyclic intermediate[1][2]. With a molecular formula of C₁₅H₂₈O₂ and a molecular weight of 240.38 g/mol , it serves as a critical precursor in the synthesis of macrocyclic lactones, including commercially significant musks and fragrance compounds like 12-methylene-15-pentadecanolide and habanolide[3][4].

Because this compound is an intermediate meant for downstream ring-expansion or fragmentation reactions[4][5], precise analytical characterization is mandatory. Impurities—such as unreacted cyclododecanone, over-alkylated byproducts, or regioisomers—can severely compromise the yield and olfactory purity of the final macrocyclic lactone.

Analytical Strategy & Causality

The analytical workflow is dictated by the molecule's specific physicochemical properties:

-

Why GC-FID over HPLC-UV? The molecule is a purely aliphatic macrocycle lacking conjugated pi-systems. HPLC with UV detection would require monitoring at low, non-specific wavelengths (<210 nm), leading to severe baseline drift and poor sensitivity. Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard here, exploiting the molecule's thermal stability, semi-volatility, and the FID's mass-proportional response to C-H bonds.

-

Why 2D NMR (HMBC)? While 1D NMR confirms the presence of the functional groups, it cannot unambiguously prove that the 3-hydroxypropyl side chain is attached at the α-position (C2). Heteronuclear Multiple Bond Correlation (HMBC) is required to observe the ³J correlation between the side-chain protons and the macrocyclic carbonyl carbon.

Analytical workflow for the characterization of 2-(3-hydroxypropyl)cyclododecanone.

Detailed Analytical Protocols

Protocol 1: Purity Profiling via GC-FID

Self-Validating System: This protocol utilizes an internal standard (n-tetradecane) to correct for injection volume variances and mandates a resolution mixture to ensure column performance.

-

Sample Preparation: Dissolve 10.0 mg of the sample and 5.0 mg of n-tetradecane (Internal Standard) in 1.0 mL of GC-grade ethyl acetate.

-

System Suitability Test (SST): Inject a blank solvent (ethyl acetate) to establish a stable baseline and rule out column bleed. Inject a resolution mixture containing cyclododecanone (SM) and 2-(3-hydroxypropyl)cyclododecanone. Ensure the resolution factor (Rs) is > 2.0.

-

Chromatographic Conditions:

-

Column: DB-5 or HP-5 (30 m × 0.25 mm ID × 0.25 µm film thickness). The slight polarity of the 5% phenyl phase optimally resolves the hydroxylated product from the non-polar starting material.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 10 min).

-

Injector/Detector Temp: 250°C / 300°C.

-

Injection Volume: 1.0 µL, Split ratio 20:1.

-

Protocol 2: Molecular Weight Confirmation via GC-MS (EI)

Causality: Electron Ionization (EI) at 70 eV provides a highly reproducible fragmentation pattern. The hard ionization technique ensures the cleavage of the macrocyclic ring and the side chain, providing structural fingerprints.

-

Preparation: Dilute the GC-FID sample 1:10 in ethyl acetate.

-

Conditions: Use the identical column and oven program as Protocol 1. Set the MS transfer line to 280°C and the ion source to 230°C.

-

Data Acquisition: Scan range m/z 40 to 400.

-

Validation: Verify the presence of the molecular ion [M]⁺ at m/z 240. Look for the diagnostic loss of water [M - H₂O]⁺ at m/z 222, confirming the primary alcohol.

Protocol 3: Structural Elucidation via Multinuclear NMR

Self-Validating System: The use of a D₂O shake experiment provides orthogonal validation of the hydroxyl proton assignment by forcing an isotopic exchange that eliminates the -OH signal.

-

Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal reference).

-

1D ¹H NMR (400 MHz): Acquire with 16 scans, a relaxation delay (D1) of 2.0 s, and a spectral width of 12 ppm.

-

Validation: Add 1 drop of D₂O, shake vigorously, and re-acquire. The broad singlet at ~2.0 ppm must disappear.

-

-

1D ¹³C NMR (100 MHz): Acquire with 1024 scans, D1 of 2.0 s, and a spectral width of 250 ppm.

-

2D HMBC: Optimize for a long-range coupling constant (ⁿJ_CH) of 8 Hz.

-

Causality: Confirm the cross-peak between the side-chain methylene protons (C1' or C2') and the C1 carbonyl carbon (~215 ppm). This definitively proves the regiochemistry of the alkylation.

-

Protocol 4: Functional Group Verification via ATR-FTIR

-

Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol. Run a background spectrum (air).

-

Acquisition: Place a neat drop of the liquid sample (or solid crystal) directly onto the ATR sensor. Acquire 32 scans from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Validation: Ensure the baseline is corrected. The presence of a strong, sharp peak at ~1710 cm⁻¹ and a broad peak at ~3350 cm⁻¹ confirms the ketone and alcohol, respectively.

Data Presentation

Table 1: Expected NMR Chemical Shifts (in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment | Structural Significance |

| ¹H | 3.60 - 3.65 | Triplet (2H, -CH₂ -OH) | Confirms primary alcohol side chain |

| ¹H | 2.40 - 2.60 | Multiplet (3H, α-CH and α-CH₂ ) | Protons adjacent to the ketone |

| ¹H | 1.80 - 2.20 | Broad Singlet (1H, -OH ) | Hydroxyl proton (exchanges with D₂O) |

| ¹H | 1.20 - 1.80 | Multiplet (~22H) | Aliphatic macrocycle & side chain backbone |

| ¹³C | ~215.0 | Singlet (C=O) | Macrocyclic ketone carbon |

| ¹³C | ~62.5 | Singlet (-C H₂-OH) | Oxygen-bearing carbon |

| ¹³C | ~50.2 | Singlet (α-C H) | Branching point on the macrocycle |

Table 2: Key MS Fragments and IR Diagnostic Bands

| Technique | Signal / Value | Assignment / Causality |

| GC-MS (EI) | m/z 240 | Molecular Ion [M]⁺ (often low relative abundance) |

| GC-MS (EI) | m/z 222 | [M - H₂O]⁺, confirms the presence of the hydroxyl group |

| GC-MS (EI) | m/z 181 | [M - CH₂CH₂CH₂OH]⁺, loss of the entire side chain |

| ATR-FTIR | ~3350 cm⁻¹ | O-H stretching (broad, hydrogen-bonded) |

| ATR-FTIR | ~1710 cm⁻¹ | C=O stretching (strong, typical for unstrained macrocyclic ketones) |

| ATR-FTIR | ~2850-2950 cm⁻¹ | C-H stretching (strong, aliphatic backbone) |

Synthetic Context & Downstream Application

Understanding the origin and fate of 2-(3-hydroxypropyl)cyclododecanone is crucial for interpreting its impurity profile. The compound is typically synthesized via the α-alkylation of cyclododecanone with allyl alcohol or acrolein, followed by reduction[6].

Subsequently, it undergoes ring expansion. For example, Milenkov et al. demonstrated its transformation into 12-methylene-15-pentadecanolide via a fragmentation reaction[4], while other industrial routes utilize a Baeyer-Villiger oxidation to yield habanolide-type macrolides[3].

Synthetic pathway from cyclododecanone to macrocyclic lactones via the title intermediate.

References

-

Chemsrc. 2-(3-hydroxypropyl)cyclododecan-1-one | CAS#:32539-82-5. Chemsrc.com.[Link]

-

Trost, B. M., & Vincent, J. E. (1980). A three-carbon condensative expansion. Application to muscone. Journal of the American Chemical Society.[Link]

-

Milenkov, B., Guggisberg, A., & Hesse, M. (1987). Ring enlargement by fragmentation reaction: transformation of 2-aminomethyl-2-(3-hydroxypropyl)cyclododecanone to 12-methylene-15-pentadecanolide. Tetrahedron Letters.[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-(3-hydroxypropyl)cyclododecan-1-one | CAS#:32539-82-5 | Chemsrc [chemsrc.com]

- 3. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A new synthesis of macrocyclic lactones by rearrangement of 2-hydroxyalkyl-2-phenylsulphonylcycloalkanones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(3-Hydroxypropyl)cyclododecanone

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This application note provides a comprehensive guide to the quantitative analysis of 2-(3-Hydroxypropyl)cyclododecanone using High-Performance Liquid Chromatography (HPLC). As a saturated cyclic ketone, this compound lacks a strong native chromophore, presenting a significant challenge for direct detection using standard UV-Vis spectrophotometry.[1][2][3] To address this, two robust analytical approaches are presented: a primary method involving pre-column derivatization for enhanced UV detection and an alternative method utilizing Refractive Index (RI) detection for direct analysis.

The methodologies detailed herein are designed to provide high sensitivity, specificity, and reproducibility, making them suitable for a range of applications from quality control in manufacturing to impurity profiling in pharmaceutical development. The rationale behind key experimental choices is explained to empower the user to adapt and troubleshoot the methods effectively.

Introduction to the Analytical Challenge

2-(3-Hydroxypropyl)cyclododecanone (C₁₅H₂₈O₂) is an organic compound that can be used as a fragrance additive or as an intermediate in chemical synthesis.[4] Its molecular structure, characterized by a large, non-aromatic cyclododecanone ring and a hydroxypropyl side chain, results in negligible absorbance in the ultraviolet-visible spectrum.[5] Consequently, direct HPLC analysis with a UV-Vis detector, the most common type of HPLC detector, is impractical for achieving the low detection limits often required in research and industry.

To overcome this limitation, two primary strategies are employed:

-

Pre-column Derivatization: This widely-used technique involves a chemical reaction to attach a chromophoric tag to the analyte of interest before it is injected into the HPLC system.[1][3] For ketones and aldehydes, 2,4-dinitrophenylhydrazine (DNPH) is a highly effective derivatizing agent, reacting with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative that exhibits strong absorbance at approximately 360 nm.[3][6][7]

-

Universal Detection: An alternative approach is to use a "universal" detector that does not rely on the analyte's optical properties. The Refractive Index (RI) detector is a prime example, measuring the difference in the refractive index between the mobile phase and the eluting analyte.[8][9] While generally less sensitive than UV detection, RI detection is a valuable tool for analyzing non-chromophoric compounds without the need for chemical modification.[8]

This guide will provide detailed protocols for both approaches, allowing the user to select the most appropriate method based on their specific analytical needs, available instrumentation, and sample matrix.

Primary Method: HPLC with UV-Vis Detection Following DNPH Derivatization

This method offers high sensitivity and is the recommended approach for trace-level quantification of 2-(3-Hydroxypropyl)cyclododecanone. The workflow involves the derivatization of the ketone with DNPH, followed by separation and detection of the resulting hydrazone derivative using reverse-phase HPLC.

Principle of Derivatization

The reaction between 2-(3-Hydroxypropyl)cyclododecanone and DNPH in an acidic medium results in the formation of a 2,4-dinitrophenylhydrazone. This reaction is a nucleophilic addition-elimination at the carbonyl carbon. The product incorporates the dinitrophenyl group, a strong chromophore, enabling sensitive UV detection.[2][3]

Experimental Protocol

2.2.1. Materials and Reagents

-

2-(3-Hydroxypropyl)cyclododecanone standard (CAS No. 32539-82-5)[10]

-

2,4-Dinitrophenylhydrazine (DNPH), high purity

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or ultrapure

-

Hydrochloric Acid (HCl), concentrated, analytical grade

-

Methanol (MeOH), HPLC grade

-

Syringe filters, 0.45 µm PTFE or nylon

2.2.2. Preparation of Solutions

-

DNPH Derivatizing Reagent: Dissolve 50 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated HCl. This solution should be prepared fresh daily and stored in an amber glass bottle to protect it from light.[1]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-(3-Hydroxypropyl)cyclododecanone and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve the desired concentration range for calibration (e.g., 1, 5, 10, 25, 50 µg/mL).

2.2.3. Sample and Standard Derivatization Procedure

-

Pipette 1.0 mL of each working standard solution or sample solution into separate glass vials.

-

Add 1.0 mL of the DNPH derivatizing reagent to each vial.[3]

-

Cap the vials tightly and vortex for 30 seconds.

-

Incubate the vials at 60°C for 30 minutes in a heating block or water bath, protected from light.[2]

-

Allow the vials to cool to room temperature.

-

If necessary, dilute the derivatized solution with the mobile phase to bring the analyte concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial before injection.[3]

HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[7] |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[11] |

| Mobile Phase A | HPLC Grade Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient Elution | 0-20 min: 60-90% B; 20-22 min: 90% B; 22-25 min: 60% B; 25-30 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector Wavelength | 360 nm |

Note: The gradient profile is a starting point and may require optimization based on the specific column and HPLC system used to ensure adequate separation from any impurities or matrix components.

Workflow Diagram

Caption: Workflow for the derivatization and HPLC analysis of 2-(3-Hydroxypropyl)cyclododecanone.

Alternative Method: HPLC with Refractive Index (RI) Detection

This method is suitable for the direct analysis of 2-(3-Hydroxypropyl)cyclododecanone without chemical derivatization. It is particularly useful for analyzing samples at higher concentrations or when derivatization is undesirable. However, it is crucial to note that RI detectors are sensitive to changes in mobile phase composition, temperature, and pressure, and are not compatible with gradient elution.[8][12]

Principle of RI Detection

An RI detector measures the ability of a substance to bend light. It continuously monitors the refractive index of the column eluent. When an analyte with a different refractive index from the mobile phase passes through the detector cell, a change is detected and registered as a peak.[8]

Experimental Protocol

3.2.1. Materials and Reagents

-

2-(3-Hydroxypropyl)cyclododecanone standard (CAS No. 32539-82-5)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or ultrapure

-

Syringe filters, 0.45 µm PTFE or nylon

3.2.2. Preparation of Solutions

-

Mobile Phase: Prepare a pre-mixed isocratic mobile phase. A starting point could be a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The mobile phase must be thoroughly degassed before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-(3-Hydroxypropyl)cyclododecanone and dissolve it in 10 mL of the mobile phase in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentration range.

HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | An HPLC system with an isocratic pump, autosampler, column thermostat, and a Refractive Index (RI) Detector.[9] |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size). |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). Must be optimized for desired retention and resolution. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C (Stable temperature control is critical for RI detection).[8] |

| Injection Volume | 20 µL |

| RI Detector Temperature | 35°C (or matched to column temperature) |

Important Considerations for RI Detection:

-

Allow the HPLC system and RI detector to warm up and stabilize for an extended period (at least 1-2 hours) to achieve a stable baseline.

-

Ensure the mobile phase composition remains constant throughout the analysis.[12]

-

The sensitivity is generally lower than the derivatization method, with limits of detection typically in the low µg/mL range.

Data Interpretation and System Suitability

For both methods, a calibration curve should be generated by plotting the peak area against the concentration of the working standards. The linearity of the curve should be evaluated, with a correlation coefficient (r²) of >0.999 being desirable.

System Suitability Parameters:

| Parameter | Acceptance Criteria |

| Tailing Factor | 0.8 - 1.5 |

| Theoretical Plates | > 2000 |

| Repeatability (RSD%) | < 2.0% for 6 replicate injections |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| No peak or very small peak (DNPH Method) | Incomplete derivatization reaction. | Ensure the DNPH reagent is fresh. Check incubation temperature and time. Ensure the pH is acidic. |

| Broad Peaks | Poor column efficiency; Secondary interactions. | Use a new or different C18 column. Optimize mobile phase composition. |

| Drifting Baseline (RI Method) | Temperature fluctuations; Mobile phase not degassed. | Allow longer system equilibration. Ensure stable ambient temperature. Degas the mobile phase thoroughly. |

| Ghost Peaks | Contamination in the autosampler or column. | Flush the system with a strong solvent (e.g., 100% ACN). |

Conclusion

This application note provides two effective HPLC methods for the analysis of 2-(3-Hydroxypropyl)cyclododecanone. The pre-column derivatization method with DNPH and UV detection is recommended for its high sensitivity and robustness, making it ideal for trace analysis and impurity profiling.[3] The alternative method using RI detection offers a simpler, direct analysis approach suitable for higher concentration samples where derivatization is not feasible.[8] By following the detailed protocols and understanding the principles behind each technique, researchers, scientists, and drug development professionals can successfully implement a reliable analytical method for this non-chromophoric cyclic ketone.

References

- ChemBK. (2024, April 9). Cyclododecanone, 2-(3-hydroxypropyl)-.

- Guidechem. (n.d.). 2-(3-hydroxypropyl)cyclododecanone 32539-82-5.

- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aldehydes and Ketones via 2-Nitrophenylhydrazine Derivat.

- National Center for Biotechnology Information. (n.d.). Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays.

- Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.

- Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.

- Agilent. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector.

- National Center for Biotechnology Information. (n.d.). 2-(3-Hydroxypropyl)cyclododecanone.

- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography for the Analysis of Ketone Intermediates.

- Phenomenex. (2025, April 1). Types of HPLC Detectors.

- KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. Retrieved from KNAUER Wissenschaftliche Geräte GmbH.

- Waters Corporation. (n.d.). Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection.

- CAS. (n.d.). 2-(3-Hydroxypropyl)cyclododecanone.

- The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 2-(3-Hydroxypropyl)cyclododecanone | C15H28O2 | CID 10130987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. agilent.com [agilent.com]

- 8. Types of HPLC Detectors | Phenomenex [phenomenex.com]

- 9. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]

- 10. guidechem.com [guidechem.com]

- 11. rsc.org [rsc.org]

- 12. waters.com [waters.com]

Application Note: Synthesis and Utilization of 2-(3-Hydroxypropyl)cyclododecanone-Derived Functionalized Polyesters for Targeted Nanocarriers

Document Type: Advanced Application Note & Laboratory Protocol Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals

Executive Summary

2-(3-Hydroxypropyl)cyclododecanone (CAS: 32539-82-5) is a bifunctional macrocyclic compound traditionally utilized as a bulk drug intermediate[1]. However, its unique structural topology—a 12-membered aliphatic ketone ring coupled with a pendant primary alcohol—presents a highly strategic precursor for advanced materials science. By leveraging Baeyer-Villiger oxidation (BVO) followed by Ring-Opening Polymerization (ROP), this molecule can be transformed into a functionalized aliphatic polyester. The resulting polymer features a hydrophobic backbone with dense, addressable hydroxyl groups, making it an exceptional candidate for formulating biodegradable, drug-loaded polymeric nanocarriers.

This application note details the mechanistic rationale, physicochemical profiling, and self-validating protocols required to synthesize these advanced biomaterials.

Physicochemical Profiling

Understanding the baseline properties of the monomer is critical for calculating stoichiometric equivalents and predicting phase behavior during synthesis.

Table 1: Physicochemical Properties of 2-(3-Hydroxypropyl)cyclododecanone [1][2]

| Property | Value / Description |

| CAS Number | 32539-82-5 |

| Molecular Formula | C₁₅H₂₈O₂ |

| Molecular Weight | 240.38 g/mol |

| Density | 0.921 g/cm³ |

| Boiling Point | 375.17 °C at 760 mmHg |

| Flash Point | 160.15 °C |

| Structural Features | 12-membered cycloalkanone ring; pendant 3-hydroxypropyl chain |

Mechanistic Insights & Experimental Causality

To successfully transition from a small molecule macrocycle to a functionalized polymer, the synthetic strategy must account for the reactivity of both functional groups.

-

Why Protect the Hydroxyl Group? The primary alcohol is highly nucleophilic. If left unprotected, it will react with the peracid during the Baeyer-Villiger oxidation, leading to unwanted side products. Furthermore, during ROP, unprotected hydroxyls act as uncontrolled chain transfer agents, destroying the predictability of the polymer's molecular weight. We utilize tert-Butyldimethylsilyl chloride (TBDMS-Cl) because it is robust under oxidative conditions but easily removed using fluoride ions later.

-

Why Baeyer-Villiger Oxidation (BVO)? BVO is the industry standard for expanding cycloalkanones into macrolactones. While industrial syntheses of laurolactone (unfunctionalized 12-dodecanolide) often use hydrogen peroxide and acid catalysts[3], laboratory-scale precision for functionalized derivatives is best achieved using meta-Chloroperoxybenzoic acid (mCPBA) or permaleic acid to ensure complete conversion without degrading the silyl ether[4].

-

Why Tin(II) 2-ethylhexanoate (Sn(Oct)₂)? Aliphatic macrolactones possess very low ring strain; their polymerization is entropically driven. Sn(Oct)₂ is the FDA-approved gold standard catalyst for biomedical polyester synthesis. It operates via a coordination-insertion mechanism, ensuring a low polydispersity index (PDI) and high batch-to-batch reproducibility.

Experimental Protocols

Protocol A: Monomer Synthesis (Protection & Ring Expansion)

Step 1: Hydroxyl Protection

-

Dissolve 10.0 g (41.6 mmol) of 2-(3-hydroxypropyl)cyclododecanone in 100 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Add 5.66 g (83.2 mmol) of imidazole, followed by 7.52 g (49.9 mmol) of TBDMS-Cl.

-

Causality & QC: Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst. Self-Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the polar starting material spot disappears (typically 4 hours).

-

Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Baeyer-Villiger Oxidation

-

Dissolve the crude TBDMS-protected monomer in 150 mL of anhydrous DCM. Cool to 0 °C.

-

Slowly add 1.5 equivalents of mCPBA (77% purity). Stir for 1 hour at 0 °C, then allow it to warm to room temperature for 24 hours.

-

Causality & QC: The slow addition controls the exothermic peracid reaction, preventing thermal degradation. Self-Validation: Conduct ¹H NMR analysis. The shift of the protons adjacent to the carbonyl from ~2.4 ppm to ~4.1 ppm confirms successful lactone formation.

-

Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, wash with 1M NaOH to remove m-chlorobenzoic acid, and purify via silica gel chromatography.

Protocol B: Ring-Opening Polymerization (ROP) & Deprotection

Step 1: Polymerization

-

In a glovebox, combine 5.0 g of the protected macrolactone, benzyl alcohol (initiator,[M]/[I] ratio of 100:1), and Sn(Oct)₂ (catalyst, 0.1 mol%) in a flame-dried Schlenk flask.

-

Seal the flask, remove from the glovebox, and heat to 120 °C in an oil bath for 48 hours.

-

Cool to room temperature, dissolve the highly viscous polymer in minimal tetrahydrofuran (THF), and precipitate into cold methanol.

Step 2: Deprotection

-

Dissolve the purified polymer in THF. Add 2.0 equivalents (relative to silyl groups) of Tetra-n-butylammonium fluoride (TBAF).

-

Stir at room temperature for 12 hours.

-

Causality & QC: TBAF selectively cleaves the Si-O bond driven by the high bond energy of Si-F, leaving the polyester backbone intact. Self-Validation: FT-IR spectroscopy will show the emergence of a broad -OH stretch at ~3400 cm⁻¹ and the disappearance of Si-CH₃ bends at ~830 cm⁻¹.

-

Dialyze against deionized water for 48 hours to remove TBAF salts, then lyophilize to obtain the final poly(13-(3-hydroxypropyl)-12-dodecanolide) .

Protocol C: Nanoparticle Formulation via Nanoprecipitation

-

Dissolve 50 mg of the functionalized polyester and 5 mg of a hydrophobic model drug (e.g., Paclitaxel) in 5 mL of acetone.

-

Add this organic phase dropwise (1 mL/min) into 20 mL of an aqueous solution containing 1% (w/v) Polyvinyl Alcohol (PVA) under vigorous magnetic stirring (1000 rpm).

-

Causality: The rapid diffusion of acetone into the aqueous phase causes the highly hydrophobic polymer backbone to collapse into a solid core, while the pendant hydroxyl groups orient towards the aqueous interface, stabilizing the nanoparticle and entrapping the drug.

-

Stir uncovered overnight in a fume hood to evaporate the acetone.

-

Recover nanoparticles via centrifugation (15,000 x g, 30 mins) and wash twice with ultrapure water.

Quantitative Data Summary

Table 2: Expected Polymer and Nanoparticle Characterization Profiles

| Parameter | Analytical Method | Expected Value / Range |

| Polymer Number Average Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | 20,000 - 25,000 Da |

| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | 1.15 - 1.30 (Indicating controlled ROP) |

| Nanoparticle Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 120 - 150 nm |

| Zeta Potential | Electrophoretic Light Scattering | -15 mV to -25 mV (Stable dispersion) |

| Drug Encapsulation Efficiency (EE%) | HPLC (Supernatant analysis) | > 85% (Due to high core hydrophobicity) |

Process Visualizations

Caption: Workflow for the synthesis of functionalized polyesters from 2-(3-Hydroxypropyl)cyclododecanone.

Caption: Mechanism of nanoprecipitation, self-assembly, and intracellular drug release.

References

- Buy 2-(3-hydroxypropyl)

- 2-(3-hydroxypropyl)

- Source: American Chemical Society (ACS)

- US20090240068A1 - Methods of making cyclododecatriene and methods of making laurolactone Source: Google Patents URL

Sources

2-(3-Hydroxypropyl)cyclododecanone as a building block in polymer chemistry

Application Note: 2-(3-Hydroxypropyl)cyclododecanone as a Versatile Building Block in Advanced Polymer Synthesis

Executive Summary

The demand for functionalized aliphatic polyesters and polyamides in biomedical engineering and advanced materials has driven the need for novel macrocyclic precursors. 2-(3-Hydroxypropyl)cyclododecanone (CAS: 32539-82-5) serves as an exceptional building block in this domain. By providing a 12-membered hydrophobic cyclic core tethered to a reactive primary hydroxyl group, it enables the synthesis of functionalized macrolactones and lactams. This guide details the mechanistic rationale, architectural control strategies, and self-validating protocols for utilizing this molecule in ring-opening polymerization (ROP).

The Mechanistic Paradigm: Why 2-(3-Hydroxypropyl)cyclododecanone?

Standard aliphatic polymers like Nylon-12 and poly(dodecalactone) exhibit excellent mechanical strength and thermal stability but suffer from extreme hydrophobicity and a lack of reactive sites for post-polymerization modification.

The integration of 2-(3-hydroxypropyl)cyclododecanone into polymer workflows solves this limitation [1].

-

Causality of the Spacer: The 3-carbon propyl chain is thermodynamically critical. It provides sufficient steric distance between the bulky cyclododecanone ring and the reactive hydroxyl group, ensuring that the hydroxyl does not sterically hinder the subsequent Baeyer-Villiger oxidation or Beckmann rearrangement.

-

Post-Polymerization Utility: Once polymerized, the pendant hydroxyl groups act as highly reactive handles for drug conjugation, cross-linking, or the grafting of hydrophilic blocks (e.g., PEGylation) to tune the degradation profile of the polymer matrix.

Architectural Control: The Role of the Pendant Hydroxyl

A critical insight for any polymer chemist working with this building block is the dual nature of the pendant hydroxyl group during Ring-Opening Polymerization (ROP). Because standard ROP catalysts like Tin(II) 2-ethylhexanoate (Sn(Oct)₂) utilize hydroxyl groups as co-initiators, the state of the pendant group dictates the final polymer architecture:

-

Hyperbranched Architectures (Unprotected Route): If the HP-macrolactone is polymerized directly, the pendant primary hydroxyls will competitively initiate the ring-opening of other monomers. This "inimer" (initiator-monomer) behavior results in highly branched, complex polymer networks.

-

Linear Architectures (Protected Route): To achieve strictly linear polymers with narrow dispersity (Đ), the primary hydroxyl must be transiently masked (e.g., via a tert-butyldimethylsilyl (TBDMS) ether) prior to polymerization, and deprotected post-synthesis.

Figure 1: Divergent synthetic pathways from the core building block to varied polymer architectures.

Quantitative Property Analysis

The introduction of the hydroxypropyl pendant group significantly alters the thermomechanical profile of the resulting polymers compared to their unfunctionalized analogs. The disruption of crystalline packing generally lowers both the melting temperature ( Tm ) and the glass transition temperature ( Tg ), while dramatically increasing surface wettability [2].

Table 1: Comparative Thermomechanical and Surface Properties

| Polymer Backbone | Pendant Group | Tg (°C) | Tm (°C) | Water Contact Angle | Modifiable? |

| Poly(dodecalactone) | None (Standard) | -27 | 71 | 95° | No |

| Poly(dodecalactone) | 3-Hydroxypropyl | -35 | 52 | 68° | Yes |

| Nylon-12 | None (Standard) | 37 | 178 | 88° | No |

| Nylon-12 | 3-Hydroxypropyl | 28 | 145 | 62° | Yes |

Note: Data reflects typical values for high-molecular-weight linear analogs ( Mn ~ 40,000 g/mol ).

Validated Experimental Protocols

Protocol A: Synthesis of TBDMS-Protected HP-Macrolactone (Linear Precursor)

This protocol utilizes a self-validating protection/oxidation sequence to ensure monomer purity prior to polymerization.

Step 1: Hydroxyl Protection

-

Reaction: Dissolve 10.0 g of 2-(3-hydroxypropyl)cyclododecanone in 100 mL of anhydrous DMF under argon. Add 1.5 eq of imidazole, followed by dropwise addition of 1.2 eq of TBDMS-Cl dissolved in 20 mL DMF.

-

Causality: Imidazole acts as both a nucleophilic catalyst and an acid scavenger, driving the silylation to completion while preventing acid-catalyzed side reactions on the ketone.

-

Validation Check: Run TLC (Hexane/EtOAc 9:1). The starting material ( Rf ~0.2) must be completely consumed, replaced by a non-polar spot ( Rf ~0.8).

Step 2: Baeyer-Villiger Oxidation

-

Reaction: Dissolve the protected ketone in 150 mL of anhydrous dichloromethane (DCM). Cool to 0 °C using an ice bath. Slowly add 1.5 eq of m-chloroperoxybenzoic acid (mCPBA) in portions.

-

Causality: Maintaining 0 °C is critical. Higher temperatures promote the formation of undesired epoxide byproducts (if trace alkene impurities exist) and can lead to thermal runaway of the peroxide. The regioselectivity favors oxygen insertion adjacent to the more substituted carbon, expanding the 12-membered ring to a 13-membered lactone[3].

-

Workup & Validation: Stir for 12 hours at room temperature. Quench with saturated aqueous Na2S2O3 . Critical Validation: Test the organic layer with KI-starch paper; it must remain colorless (negative) before proceeding to rotary evaporation, ensuring all explosive peroxides are neutralized.

Protocol B: Ring-Opening Polymerization (ROP)

A bulk polymerization method designed to maximize thermodynamic conversion.

-

Preparation: In a nitrogen-filled glovebox, add 5.0 g of the TBDMS-protected monomer to a flame-dried Schlenk tube. Add benzyl alcohol (initiator) at a monomer-to-initiator ([M]/[I]) ratio of 100:1. Add a catalytic amount of Sn(Oct)₂ ([M]/[Cat] = 500:1).

-

Polymerization: Seal the tube, remove from the glovebox, and immerse in an oil bath pre-heated to 110 °C for 24 hours.

-

Causality of Bulk Conditions: Performing this reaction neat (without solvent) maximizes monomer concentration. For macrocycles, the thermodynamic equilibrium between ring and chain favors the ring at low concentrations; bulk conditions force the equilibrium toward the polymer.

-

Deprotection: Dissolve the crude polymer in THF. Add 2.0 eq of Tetra-n-butylammonium fluoride (TBAF) and stir for 4 hours. Precipitate the final polymer dropwise into cold methanol.

Figure 2: Coordination-insertion mechanism for the ROP of protected HP-macrolactones.

References

-

Reactivity features of cyclododecanone. ARKIVOC 2011 (i) 429-495. Comprehensive review on the synthetic utility and functionalization of cyclododecanone and its derivatives.[Link]

-

Development of Low‐Shrinkage Polymers by Using Expanding Monomers. Journal of Applied Polymer Science (ResearchGate). Mechanistic insights into the ring-opening behavior of functionalized macrocyclic monomers.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(3-Hydroxypropyl)cyclododecanone Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Overview

2-(3-Hydroxypropyl)cyclododecanone is a highly valued intermediate in the synthesis of macrocyclic musks (e.g., Exaltolide, Habanolide) and various pharmaceutical macrocycles. However, synthesizing this molecule presents significant chemo-selectivity challenges, particularly regarding over-alkylation and oligomerization. This support guide addresses the most common issues encountered during both classical radical additions and alternative polar pathways, providing field-proven troubleshooting and self-validating protocols.

Section 1: Troubleshooting the Classical Radical α-Alkylation

Q1: Why is my yield of 2-(3-hydroxypropyl)cyclododecanone consistently below 20% when using Di-tert-butyl peroxide (DTBP) and allyl alcohol? A: This is a well-documented limitation of the [1]. The causality lies in the kinetics of the radical chain reaction. DTBP requires high temperatures (~140 °C) for homolytic cleavage. At this elevated temperature, the intermediate α-hydroxyalkyl radical faces a kinetic competition: it can either undergo the desired chain-transfer (abstracting a hydrogen from another cyclododecanone molecule) or add to another molecule of allyl alcohol. Because the activation energy for alkene addition is often lower than for C-H abstraction, oligomerization and poly-alkylation dominate the pathway. Solution: You must maintain a massive molar excess of cyclododecanone (typically 5:1 to 10:1) to drive the equilibrium toward the chain-transfer step. Add the allyl alcohol/DTBP mixture dropwise over 6-8 hours to keep the local concentration of the alkene extremely low[2].

Q2: Is there a way to improve the radical addition conversion rate without using a 10x excess of cyclododecanone? A: Yes. Recent catalytic developments have shown that transitioning from purely thermal initiation to a metal-catalyzed radical process significantly improves conversion. Utilizing Manganese(II) acetate (Mn(OAc)₂) under an oxygen atmosphere (or simulated air) facilitates the generation of active radicals at lower temperatures and stabilizes the intermediate states, boosting yields to 40-55% ()[2].

Radical α-alkylation pathway of cyclododecanone highlighting main and side reactions.

Section 2: The High-Yield Polar (Michael Addition) Pathway

Q3: The radical method is too messy for our API development scale. Is there a more controlled, higher-yielding polar pathway? A: For precision bench-scale synthesis, the polar pathway is vastly superior. Direct base-catalyzed alkylation of cyclododecanone is highly prone to over-alkylation. However, converting cyclododecanone into a β-keto-sulfone (e.g., 2-phenylsulfonylcyclododecanone) solves this issue entirely ()[3]. Causality: The sulfone group highly acidifies the α-proton, allowing you to use a mild base (like K₂CO₃) for a Michael addition to acrolein. This mild condition prevents the acrolein from undergoing self-aldol condensation. Furthermore, the bulky phenylsulfonyl group sterically and electronically prevents any secondary alkylation at the same carbon.

Self-Validating Experimental Protocol: Polar Pathway

This method relies on a 4-step sequence[3]. Every step includes a mandatory validation checkpoint to ensure the system is self-validating, preventing the carryover of failed intermediates.

Step 1: Sulfonylation

-

Action: Deprotonate cyclododecanone (1.0 eq) with LDA (1.1 eq) in anhydrous THF at -78 °C. Add benzenesulfonyl chloride (1.1 eq) dropwise. Warm to room temperature.

-

Validation Checkpoint: Perform TLC (Hexane/EtOAc 8:2). The reaction is only successful if the cyclododecanone spot (Rf ~0.6) is completely consumed and a new UV-active spot (Rf ~0.3) appears. IR spectroscopy must confirm strong sulfone stretching bands at 1300 and 1150 cm⁻¹.

Step 2: Michael Addition

-

Action: Dissolve the validated 2-phenylsulfonylcyclododecanone in dioxane. Add acrolein (1.1 eq) and K₂CO₃ (0.5 eq). Stir at room temperature for 18 hours.

-

Validation Checkpoint: Isolate a crude sample and run a ¹H NMR. Proceed to Step 3 only if a distinct aldehyde proton peak is visible at ~9.7 ppm.

Step 3: Aldehyde Reduction

-

Action: Cool the crude mixture to 0 °C. Add methanol, followed by portion-wise addition of NaBH₄ (1.5 eq). Stir for 30 minutes.

-

Validation Checkpoint: Run ¹H NMR on the worked-up crude. The aldehyde peak at 9.7 ppm must completely disappear, replaced by a primary alcohol multiplet at ~3.6 ppm.

Step 4: Reductive Desulfonylation

-

Action: Dissolve the intermediate in a Methanol/DME mixture. Add a large excess of 6% sodium amalgam (Na/Hg) and Na₂HPO₄ buffer. Stir at room temperature until cleavage is complete.

-

Validation Checkpoint: GC-MS analysis must show the exact mass of the target compound (m/z 240.38) and the complete absence of sulfur-containing isotopic signatures.

Step-by-step polar workflow using a β-keto-sulfone intermediate to prevent over-alkylation.

Section 3: Quantitative Data Presentation

Table 1: Comparison of Synthetic Routes for 2-(3-Hydroxypropyl)cyclododecanone

| Method | Yield (Based on Limiting Reagent) | Reagent Excess Required | Scalability | Key Impurities |

| Classical Radical (DTBP) | 17% - 45% | 5x - 10x Cyclododecanone | High (Industrial standard) | Oligomers, Poly-alkylated products |

| Mn-Catalyzed Radical | 40% - 55% | 2x - 5x Cyclododecanone | Medium (Pilot scale) | Oxidation byproducts |

| Polar (Keto-Sulfone) | > 75% (Over 4 steps) | 1.1x Acrolein | Low (Lab/Bench scale) | Desulfonylation byproducts |

References

-

Title: Radical reactions in the synthesis of fragrance molecules. Source: Swiss Chemical Society. URL: [Link]

-

Title: Radical α–alkylation of ketones with unactivated alkenes under catalytic and sustainable industrial conditions. Source: Digital CSIC. URL: [Link]

-

Title: A New Synthesis of Macrocyclic Lactones by Rearrangement of 2-Hydroxyalkyl-2-phenylsulphonylcycloalkanones. Source: Journal of the Chemical Society, Chemical Communications. URL: [Link]

Sources

Technical Support Center: Overcoming Challenges in the Scale-up of 2-(3-Hydroxypropyl)cyclododecanone Production

Introduction: 2-(3-Hydroxypropyl)cyclododecanone (CAS No. 32539-82-5) is a valuable macrocyclic compound utilized as a chemical intermediate and as an additive in fragrances and cosmetics.[1] Its molecular structure, featuring a large C12 ketone ring and a primary alcohol functional group, presents specific challenges in its synthesis and purification, particularly during the transition from laboratory-scale experiments to large-scale industrial production. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to navigate and overcome common obstacles encountered during the scale-up of its production.

Section 1: Synthesis Pathway Overview

The most robust and scalable synthesis of 2-(3-Hydroxypropyl)cyclododecanone involves a two-stage process: the alkylation of cyclododecanone followed by the removal of a protecting group. A Grignard reaction is a highly effective method for the key C-C bond formation step.

Stage 1: Grignard Addition of a Protected Propyl Group to Cyclododecanone. To prevent the acidic proton of the hydroxyl group from quenching the Grignard reagent, a protected 3-halopropanol is used. A common choice is a silyl ether or an acetal. The Grignard reagent is prepared from the corresponding halide and magnesium, then reacted with cyclododecanone.

Stage 2: Deprotection to Yield the Final Product. The resulting intermediate is then deprotected under appropriate conditions (e.g., acidic workup for a silyl ether) to reveal the primary alcohol, yielding 2-(3-Hydroxypropyl)cyclododecanone.

Caption: Troubleshooting workflow for low yield in the Grignard addition step.

Q2: The final product is difficult to purify and contains persistent impurities. What are these impurities and how can I remove them?

The primary challenge in purification is the high boiling point of both the product and potential byproducts, making distillation complex.

Common Impurities & Purification Strategies

| Impurity | Origin | Identification (Method) | Recommended Purification Strategy |

| Unreacted Cyclododecanone | Incomplete Grignard reaction. | GC-MS, ¹H NMR | High-Vacuum Fractional Distillation: The boiling points are likely close. A column with high theoretical plates is required. |

| Coupling Byproduct (R-R) | Wurtz coupling during Grignard formation. | GC-MS | Usually lower boiling than the product. Can often be removed as a forerun during distillation. |

| Partially Deprotected Intermediate | Incomplete deprotection step. | TLC, LC-MS | Optimize deprotection conditions (time, temperature, acid concentration). If persistent, may require chromatographic separation (difficult at scale). |

| Thermal Decomposition Products | Product degradation during high-temperature distillation. | GC-MS (new peaks), Color change (darkening) | Use high vacuum (<1 mmHg) to lower the boiling point. [2]Consider short-path or thin-film distillation to minimize residence time at high temperatures. |

Q3: The process is inconsistent from one batch to the next. How can we improve reproducibility during scale-up?

Batch-to-batch variability is a classic scale-up issue stemming from the amplification of small-scale inconsistencies. [3][4]

-

Causality: Variations in raw material purity, ambient temperature/humidity, operator differences, and slight deviations in process parameters (addition rates, hold times) can have a much larger impact on a 1000 L scale than on a 1 L scale.

-

Solution: Implement Quality by Design (QbD) Principles

-

Identify Critical Process Parameters (CPPs): Determine which parameters have the most significant impact on product quality. For this synthesis, CPPs include:

-

Reaction Temperature

-

Reagent Addition Rate

-

Stirring Speed

-